1,2-Dichloroperfluorocyclopentane
Overview
Description
1,2-Dichloroperfluorocyclopentane is a chemical compound with the molecular formula C5Cl2F8. It is a member of the organofluorine family, characterized by the presence of both chlorine and fluorine atoms attached to a cyclopentane ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroperfluorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of perfluorocyclopentane. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroperfluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorocyclopentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of perfluorocyclopentanone.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of perfluorocyclopentane.
Oxidation: Formation of perfluorocyclopentanone.
Scientific Research Applications
1,2-Dichloroperfluorocyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the manufacturing of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,2-Dichloroperfluorocyclopentane involves its interaction with specific molecular targets. The compound’s stability and resistance to degradation make it an excellent candidate for studying long-term effects on biological systems. It primarily interacts with cellular membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorohexafluorocyclopentene: Similar in structure but contains fewer fluorine atoms.
1,2-Dichloropropane: Contains a similar dichloro group but lacks the cyclopentane ring.
Uniqueness
1,2-Dichloroperfluorocyclopentane is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly valuable in applications requiring long-term stability and inertness .
Properties
IUPAC Name |
1,2-dichloro-1,2,3,3,4,4,5,5-octafluorocyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8/c6-1(8)2(7,9)4(12,13)5(14,15)3(1,10)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMLBZUMYNNRAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)Cl)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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